3-Methylquinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylquinolin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h2-6,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKZLNVBOAPPOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420786-82-9 |

Source

|

| Record name | 3-methylquinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 3-Methylquinolin-5-ol

Executive Summary: This document provides a comprehensive technical overview of 3-Methylquinolin-5-ol, a heterocyclic aromatic compound of significant interest to medicinal chemists and drug development professionals. The quinoline scaffold is a privileged structure in pharmacology, known for a wide array of biological activities. This guide elucidates the molecular structure, physicochemical properties, and spectroscopic signature of the 3-methyl, 5-hydroxy substituted variant. Furthermore, it proposes a viable synthetic pathway, discusses the compound's chemical reactivity, and explores its potential applications based on the established bioactivities of its core components. This paper is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound as a building block in novel therapeutic agents and functional materials.

Introduction to the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are found in numerous natural products and have been instrumental in the development of a multitude of synthetic drugs. The inherent biological activity of the quinoline nucleus, coupled with its capacity for extensive functionalization, makes it a highly attractive scaffold for drug discovery. Compounds incorporating this moiety exhibit a broad spectrum of pharmacological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This compound represents a specific example of this versatile class, featuring a methyl group that can influence metabolic stability and steric interactions, and a hydroxyl group that can act as a crucial hydrogen bond donor/acceptor and impart antioxidant properties.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is fundamental to predicting its behavior in chemical and biological systems.

Structural Elucidation

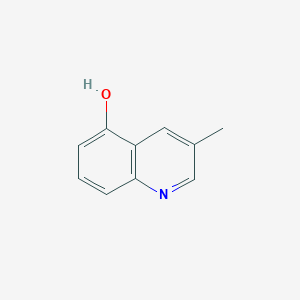

This compound is an aromatic heterocyclic compound. The systematic numbering of the quinoline ring begins at the nitrogen atom and proceeds through the heterocyclic ring first. The structure is characterized by a methyl group at position 3 and a hydroxyl (phenol) group at position 5.

dot

Caption: Chemical structure and IUPAC numbering of this compound.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized below. It is important to note that while some properties can be accurately predicted computationally, experimental values for melting point, boiling point, and solubility are not widely reported in the literature and require empirical determination.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | PubChem |

| Monoisotopic Mass | 159.06842 Da | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC2=C(C=CC=C2O)N=C1 | [1] |

| InChI Key | ITKZLNVBOAPPOI-UHFFFAOYSA-N | [1] |

| CAS Number | Not explicitly assigned in major databases. | - |

| Predicted XlogP | 2.6 | [1] |

| Physical State | Expected to be a crystalline solid. | Analog Comparison[2] |

The predicted XlogP value of 2.6 suggests that this compound has moderate lipophilicity, a crucial parameter for drug candidates as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Characterization

Confirming the identity and purity of a synthesized compound is paramount. Spectroscopic methods provide a detailed fingerprint of the molecular structure. While experimental spectra for this compound are not publicly available, its expected characteristics can be reliably predicted based on established principles.

dot

Caption: Standard workflow for the spectroscopic validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The protons on the pyridine ring (H2, H4) will be the most downfield due to the deshielding effect of the nitrogen atom. The protons on the benzene ring (H6, H7, H8) will appear in the typical aromatic region, with their splitting patterns revealing their connectivity. The methyl group will appear as a singlet in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The carbons of the pyridine ring (C2, C4) will be downfield. The carbon bearing the hydroxyl group (C5) will also be significantly shifted.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| CH₃ | ~2.4 | ~18 | Standard methyl on an aromatic ring. |

| H2 | ~8.7 | ~150 | Adjacent to N, strongly deshielded. |

| H4 | ~8.0 | ~135 | Deshielded by N and aromatic currents. |

| H6 | ~7.2 | ~118 | Ortho to -OH group. |

| H7 | ~7.5 | ~129 | Meta to -OH group. |

| H8 | ~7.3 | ~115 | Para to -OH group. |

| OH | ~5-9 (broad) | - | Variable, concentration-dependent, exchanges with D₂O. |

| C3 | - | ~130 | Substituted with methyl group. |

| C5 | - | ~155 | Attached to electronegative oxygen. |

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ for the methyl group.

-

C=N and C=C Stretches: A series of sharp peaks in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system.

-

C-O Stretch: A strong signal around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula.

-

Molecular Ion (M⁺): A strong peak is expected at an m/z corresponding to the monoisotopic mass of the molecule (~159.07).

-

Fragmentation: Common fragmentation pathways for quinolines may include the loss of small neutral molecules like HCN. The presence of the phenol group may also lead to the loss of a carbon monoxide (CO) radical.

Synthesis and Reactivity

While several methods exist for quinoline synthesis, the Doebner-von Miller reaction provides a classic and direct route to substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4][5]

Proposed Synthetic Strategy: Doebner-von Miller Reaction

A plausible and efficient synthesis of this compound involves the acid-catalyzed reaction of 3-aminophenol with crotonaldehyde . Crotonaldehyde serves as the precursor for the C2, C3, and C4 atoms of the quinoline ring, including the methyl group at C3.

dot

Caption: Proposed synthesis of this compound via the Doebner-von Miller reaction.

Causality of Experimental Choices:

-

3-Aminophenol: This starting material is chosen because the amino group directs the cyclization, and the hydroxyl group is already in the desired position (C5) of the final product.

-

Crotonaldehyde: This α,β-unsaturated aldehyde provides the three-carbon chain required to form the pyridine ring. The methyl group inherent in its structure becomes the C3-methyl substituent.

-

Acid Catalyst (HCl or H₂SO₄): The acid protonates the carbonyl of the aldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and dehydration steps.[4]

-

Oxidizing Agent: The reaction mechanism involves the formation of a dihydroquinoline intermediate, which must be oxidized to the aromatic quinoline. This can be achieved by an external oxidant (like nitrobenzene or arsenic acid) or sometimes by another molecule of the Schiff base intermediate acting as a hydride acceptor.[5]

Hypothetical Experimental Protocol

This protocol is a self-validating system; successful synthesis should yield a product whose spectroscopic data matches the predictions in Section 3.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-aminophenol (1.0 eq) and concentrated hydrochloric acid (3.0 eq). Cool the mixture in an ice bath.

-

Reagent Addition: Slowly add crotonaldehyde (2.5 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its constituent parts: the electron-deficient pyridine ring, the electron-rich phenol ring, and the hydroxyl group.

-

Pyridine Ring: Generally resistant to electrophilic substitution but susceptible to nucleophilic attack, especially if activated.

-

Phenol Ring: The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions (C6 and C8).

-

Hydroxyl Group: Can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is a common strategy in drug development to modify solubility and bioavailability.

Potential Applications in Drug Discovery

The unique combination of a proven quinoline scaffold and a reactive phenol group makes this compound a promising starting point for developing new therapeutic agents.

dot

Caption: Relationship between the structural features of this compound and its potential therapeutic applications.

-

Anticancer and Antibacterial Agents: The quinoline core is present in many anticancer and antibacterial drugs.[6] The 5-hydroxy group can be a key interaction point with biological targets, and its derivatives have been explored for these activities.[7]

-

Enzyme Inhibition: The hydroxyl group can form critical hydrogen bonds within the active sites of enzymes. For example, 5-hydroxyquinoline derivatives have been investigated as inhibitors for various enzymes involved in disease pathways.[8]

-

Metal Chelators: Similar to the well-known 8-hydroxyquinoline, the 5-hydroxy isomer possesses the potential to act as a bidentate ligand, chelating metal ions that are essential for the function of certain enzymes, such as metalloproteinases. This property can be exploited to design targeted inhibitors.[2][9]

Conclusion

This compound is a structurally intriguing heterocyclic compound with significant untapped potential. This guide has detailed its core chemical and physical properties, outlined a robust synthetic approach, and provided a framework for its spectroscopic characterization. The combination of the biologically active quinoline nucleus with a strategically placed hydroxyl group makes it a highly valuable building block for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and beyond. Further empirical investigation into its synthesis, reactivity, and biological activity is warranted and encouraged.

References

-

PrepChem. (n.d.). Synthesis of 3-methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline. Retrieved from PrepChem.com. [Link]

-

Doebner-von Miller Synthesis. (n.d.). University of Babylon. Retrieved from uobabylon.edu.iq. [Link]

-

ResearchGate. (2025). Synthesis of 5-Hydroxyquinolines | Request PDF. Retrieved from ResearchGate. [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis of 5-hydroxyquinolines. Retrieved from electronicsandbooks.com. [Link]

-

The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from The Royal Society of Chemistry. [Link]

-

Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (n.d.). Semantic Scholar. Retrieved from semanticscholar.org. [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from Wikipedia. [Link]

-

LookChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved from LookChem. [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from MDPI. [Link]

-

PMC. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from PubMed Central. [Link]

-

PubChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved from PubChem. [Link]

-

PubChemLite. (n.d.). This compound (C10H9NO). Retrieved from PubChemLite. [Link]

-

PubChem. (n.d.). 3-Methylquinoline. Retrieved from PubChem. [Link]

-

ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from ResearchGate. [Link]

-

ACS Publications. (2000). Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers. Retrieved from ACS Publications. [Link]

-

ResearchGate. (2020). Examples of some 5-substituted 8-hydroxyquinoline derivatives. Retrieved from ResearchGate. [Link]

-

Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from ias.ac.in. [Link]

Sources

- 1. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 2. guidechem.com [guidechem.com]

- 3. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 3-Methylquinolin-5-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining 3-Methylquinolin-5-ol

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds. This guide provides a detailed technical overview of this compound, addressing its chemical identity, potential synthetic pathways, predicted physicochemical properties, and prospective applications in drug discovery and development, particularly drawing upon the well-established bioactivity of its structural analogs.

The nomenclature of this compound is straightforwardly derived from IUPAC rules, designating a quinoline ring substituted with a methyl group at the 3rd position and a hydroxyl group at the 5th position.

IUPAC Name: this compound

An extensive search of chemical databases, including PubChem, indicates that while the structure is recognized, a specific CAS (Chemical Abstracts Service) registry number has not been definitively assigned to this compound at the time of this guide's compilation. This suggests that the compound may be a novel or less-synthesized isomer within the methylquinolinol family. For comparison, the closely related isomers 3-Methylquinoline and 3-Methylquinolin-8-ol are well-documented with CAS numbers 612-58-8 and 75457-13-5, respectively. The absence of a dedicated CAS number for the 5-ol isomer underscores the need for further research and characterization of this specific molecule.

Part 1: Synthesis of the Quinoline Core and Introduction of Substituents

The synthesis of the quinoline scaffold is a well-trodden path in organic chemistry, with several named reactions offering versatile routes to this bicyclic heterocycle.[1] The choice of a specific synthetic strategy for this compound would depend on the availability of starting materials and the desired regioselectivity. Below are plausible synthetic approaches, adapted from established methodologies.

Established Synthetic Routes to the Quinoline Nucleus

Several classical methods can be envisioned for the synthesis of a substituted quinoline like this compound. These include:

-

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). For this compound, a potential starting material would be 3-aminophenol, which would be reacted with a glycerol derivative that can introduce the methyl group at the desired position.

-

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. The reaction of 3-aminophenol with crotonaldehyde (for the introduction of the 3-methyl group) in the presence of an acid catalyst could be a viable route.

-

Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. While less direct for this specific substitution pattern, it remains a powerful tool for quinoline synthesis.[1]

-

Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. The use of 3-aminophenol and a suitably substituted β-diketone could yield the desired product.[1]

Hypothetical Synthetic Workflow for this compound

A plausible, multi-step synthesis could be designed starting from readily available precursors. The following workflow illustrates a conceptual pathway.

Caption: Hypothetical Doebner-von Miller synthesis of this compound.

Part 2: Physicochemical Properties and Structural Analogs

| Property | Predicted/Comparative Value | Rationale/Comparison |

| Molecular Formula | C₁₀H₉NO | Based on the chemical structure. |

| Molecular Weight | 159.19 g/mol | Calculated from the molecular formula. |

| LogP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | Expected to be slightly less lipophilic than 3-methylquinoline (LogP ~2.5) due to the polar hydroxyl group, and comparable to other methylquinolinols. |

| pKa | Phenolic OH: ~8-9; Quinoline N: ~4-5 | The hydroxyl group is expected to be weakly acidic, similar to other quinolinols. The quinoline nitrogen is weakly basic. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO. | The presence of the hydroxyl group may slightly increase water solubility compared to 3-methylquinoline. |

| Appearance | Likely a solid at room temperature. | Many substituted quinolinols are crystalline solids. |

Part 3: Potential Applications in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[2][3] This suggests that this compound holds significant potential for exploration in various therapeutic areas.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms. The specific substitution pattern on the quinoline ring is a key determinant of the biological effect. For instance, certain substituted quinolines have been shown to inhibit kinases, interfere with DNA replication, and induce apoptosis in cancer cells. The presence of both a methyl and a hydroxyl group on the quinoline ring of this compound provides opportunities for hydrogen bonding and hydrophobic interactions with biological targets, which are crucial for potent bioactivity.

Antimicrobial and Antiviral Potential

The quinoline core is present in several well-known antimalarial drugs, such as chloroquine and quinine. Furthermore, various synthetic quinoline derivatives have exhibited broad-spectrum antibacterial and antifungal activity. The mechanism of action often involves the chelation of metal ions essential for microbial enzyme function or the intercalation into microbial DNA. The hydroxyl group at the 5-position of this compound could potentially act as a chelating moiety, suggesting a possible avenue for antimicrobial drug design.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.[4][5] For example, in the context of antimalarial 4-aminoquinolines, a 7-chloro group is often optimal for activity. The introduction of a methyl group can have varied effects; in some cases, it enhances activity, while in others, it can be detrimental. The hydroxyl group's position is also critical, influencing both the compound's electronic properties and its ability to form hydrogen bonds. The unique 3-methyl, 5-hydroxyl substitution pattern of the target compound presents a novel SAR landscape to be explored.

The following diagram illustrates the key structural features of this compound that are pertinent to its potential biological activity.

Caption: Key pharmacophoric features of this compound.

Conclusion

This compound represents an intriguing yet underexplored member of the quinoline family. While its definitive chemical identifiers like a CAS number are yet to be established in public databases, its structure suggests a high potential for biological activity based on the extensive pharmacology of related quinoline derivatives. The established synthetic methodologies for the quinoline core provide a clear path for its synthesis and future investigation. For researchers and drug development professionals, this compound offers a novel scaffold for the design and discovery of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Further experimental work is warranted to synthesize, characterize, and evaluate the biological profile of this promising compound.

References

-

Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

-

Quinoline. Wikipedia. [Link]

-

Biological activities of quinoline derivatives. PubMed. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... ResearchGate. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

-

6-methyl quinoline. ChemBK. [Link]

-

On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. [Link]

-

Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. New Journal of Chemistry. [Link]

-

6-Methylquinoline. PubChem. [Link]

-

Recent Progress in the Synthesis of Quinolines. PubMed. [Link]

-

Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program. [Link]

-

6-Methylquinoline (FDB011115). FooDB. [Link]

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

-

Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC. [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

-

A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

A Technical Guide to the Spectroscopic Characterization of 3-Methylquinolin-5-ol

Introduction: The Significance of 3-Methylquinolin-5-ol

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional materials. The precise substitution pattern on the quinoline ring system dictates its biological activity and physical properties. Therefore, accurate and thorough structural characterization is paramount. This compound, with its methyl and hydroxyl substituents, presents a unique electronic and structural profile. This guide provides the essential spectroscopic data and interpretation needed to identify and characterize this molecule with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the overall structure.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of quinoline derivatives is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the hydroxyl proton.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound is based on the known spectra of 3-methylquinoline and 3-methylquinolin-8-ol, with consideration for the electronic effects of the 5-hydroxyl group.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | ~8.7 | s (broad) | - |

| H4 | ~7.9 | s (broad) | - |

| H6 | ~7.0 | d | ~7.5 |

| H7 | ~7.5 | t | ~8.0 |

| H8 | ~7.2 | d | ~8.5 |

| 5-OH | ~9.5 | s (broad) | - |

| 3-CH₃ | ~2.5 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-9.0 ppm). The H2 and H4 protons are expected to be the most downfield due to the deshielding effect of the nitrogen atom. The hydroxyl group at the 5-position will influence the chemical shifts of the protons on the carbocyclic ring (H6, H7, and H8).

-

Methyl Protons: The methyl group at the 3-position will give rise to a singlet at approximately 2.5 ppm.

-

Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

The relationship between the protons can be visualized as follows:

Caption: Predicted proton assignments for this compound.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum is based on data from 3-methylquinoline and general trends for substituted quinolines.[1][4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~135 |

| C4 | ~130 |

| C4a | ~128 |

| C5 | ~155 |

| C6 | ~115 |

| C7 | ~130 |

| C8 | ~118 |

| C8a | ~148 |

| 3-CH₃ | ~18 |

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons: The spectrum will show ten distinct signals. The carbons bearing substituents (C3, C5) and the bridgehead carbons (C4a, C8a) will generally have lower intensities.

-

Effect of Substituents: The carbon attached to the hydroxyl group (C5) is expected to be significantly downfield. The nitrogen atom will cause C2 and C8a to be deshielded and appear at lower field. The methyl carbon will be found in the aliphatic region, typically below 20 ppm.

The carbon framework can be visualized with the following diagram:

Caption: Predicted carbon assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.

-

-

Data Acquisition:

-

The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

IR Spectral Data (Predicted)

The predicted IR spectrum is based on the known spectra of quinoline and the characteristic frequencies of methyl and hydroxyl groups.[6][7][8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad, Strong | O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (from CH₃) |

| ~1600, ~1500, ~1450 | Strong to Medium | C=C and C=N aromatic ring stretches |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~830, ~780 | Strong | C-H out-of-plane bending |

Interpretation of the IR Spectrum:

-

O-H Stretch: The most prominent feature will be a broad and strong absorption band around 3300 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

-

Fingerprint Region: The region below 1600 cm⁻¹ will contain a complex pattern of absorptions corresponding to the various stretching and bending modes of the quinoline ring system, providing a unique "fingerprint" for the molecule.

The acquisition and interpretation workflow can be summarized as:

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction and Ionization:

-

The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Mass Spectral Data (Predicted)

The predicted mass spectrum is based on the fragmentation of 3-methylquinoline and general fragmentation patterns of quinoline derivatives.[10]

| m/z | Predicted Relative Intensity | Assignment |

| 159 | High | [M]⁺˙ (Molecular Ion) |

| 130 | Moderate | [M - HCN - H]⁺ |

| 103 | Moderate | [M - HCN - H - HCN]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) at m/z 159 will confirm the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation of the quinoline ring often involves the loss of hydrogen cyanide (HCN). The presence of the hydroxyl group may lead to additional fragmentation pathways, such as the loss of CO. The fragmentation cascade provides structural information and confirms the quinoline core.

A typical fragmentation pathway is illustrated below:

Caption: A potential fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental principles, a comprehensive set of expected NMR, IR, and MS data has been presented, along with the necessary experimental protocols and interpretative guidance. This information serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel quinoline derivatives, enabling them to approach their research with a solid foundation of spectroscopic knowledge.

References

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

-

PubChem. (n.d.). 3-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H9NO). Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 3-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Astrobiology Science Conference 2005. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methylquinoline. In SpectraBase. Wiley. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Hydroxyquinoline, trimethylacetate. In SpectraBase. Wiley. Retrieved from [Link]

-

LookChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved from [Link]

-

Chem LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Mostafa, M. A., et al. (2015). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 5(26), 2025-2037. [Link]

-

Patel, D. R., et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences, 55, 25-32. [Link]

-

The Royal Society of Chemistry. (2016). Electronic supplementary information for Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Hydroxyquinoline. In SpectraBase. Wiley. Retrieved from [Link]

-

Mostafa, M. A., et al. (2015). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S10. 13 C NMR spectrum of 3e. Retrieved from [Link]

-

Chem LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Meléndez, C., et al. (2022). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section E: Crystallographic Communications, 78(11). [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. Journal of the Brazilian Chemical Society, 23(1), 112-118. [Link]

-

Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Astrobiology Science Conference 2005. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

Sources

- 1. 3-Methylquinoline | C10H9N | CID 11926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylquinolin-8-ol | C10H9NO | CID 4332281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylquinoline(612-58-8) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 6-Methylquinoline(91-62-3) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. Quinoline, 3-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility and Stability of 3-Methylquinolin-5-ol

Abstract

3-Methylquinolin-5-ol is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As with any lead compound, a thorough understanding of its physicochemical properties is paramount for successful development. This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. In the absence of extensive published empirical data for this specific molecule, this guide synthesizes information from structurally related compounds and establishes authoritative, field-proven protocols for systematic characterization. We detail step-by-step methodologies for equilibrium solubility determination and forced degradation studies, explaining the scientific rationale behind each procedural choice. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling them to generate reliable data, anticipate challenges, and accelerate their research and development programs.

Introduction and Molecular Profile

This compound belongs to the quinoline class of compounds, which are bicyclic aromatic heterocycles containing a benzene ring fused to a pyridine ring. The core quinoline structure is a key pharmacophore found in numerous FDA-approved drugs, most notably antimalarials like quinine and chloroquine. The specific structure of this compound incorporates three key functional regions:

-

Quinoline Core: A largely hydrophobic, aromatic ring system.

-

Hydroxyl Group (-OH) at position 5: A polar, phenolic group capable of acting as both a hydrogen bond donor and acceptor. This group introduces the potential for pH-dependent solubility and susceptibility to oxidation.

-

Methyl Group (-CH₃) at position 3: A small, nonpolar alkyl group that can influence steric interactions and lipophilicity.

A comprehensive understanding of how these functional groups dictate the molecule's interaction with various solvents and its resilience to environmental stressors is a critical first step in any development pipeline. This guide provides the theoretical basis and practical workflows for this characterization.

Physicochemical Properties

A summary of the known and predicted properties of this compound provides a foundational dataset for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | PubChem CID 135553022[1] |

| Molecular Weight | 159.18 g/mol | PubChem CID 135553022 |

| Monoisotopic Mass | 159.06842 Da | PubChem CID 135553022[1] |

| Predicted XlogP | 2.6 | PubChem CID 135553022[1] |

| Hydrogen Bond Donor Count | 1 (from -OH group) | Calculated |

| Hydrogen Bond Acceptor Count | 2 (from N and O atoms) | Calculated |

| Appearance | (Not specified, likely a solid at STP) | Inferred |

XlogP is a computed measure of hydrophobicity. A value of 2.6 suggests moderate lipophilicity and likely low aqueous solubility.

Solubility Profile: Theoretical and Experimental Evaluation

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in drug formulations.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.[2][3]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The phenolic hydroxyl group can form hydrogen bonds with these solvents, promoting solubility.[2] However, the hydrophobic quinoline backbone will counteract this. Therefore, low solubility is expected in water, with increasing solubility in alcohols like ethanol as the solvent's nonpolar character increases. The basic nitrogen atom in the quinoline ring can be protonated in acidic aqueous media, forming a soluble salt. Conversely, in basic media, the acidic phenol can be deprotonated to form a more soluble phenoxide salt.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective hydrogen bond acceptors and can solvate the hydroxyl proton. Given their overall polarity, they are expected to be good solvents for this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, hydrophobic quinoline ring system suggests some affinity for nonpolar solvents. However, the highly polar hydroxyl group will significantly limit solubility in these media.

Experimental Protocol for Equilibrium Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.[5][6][7] This protocol ensures that the measured value is accurate and predictive.[5]

Objective: To determine the equilibrium solubility of this compound in a panel of selected solvents at a controlled temperature.

Methodology: Microscale Shake-Flask with HPLC Quantification

-

Causality & Rationale: This method is chosen for its accuracy and reliability. Using a High-Performance Liquid Chromatography (HPLC) system for quantification provides specificity and sensitivity, allowing for precise measurement even at low concentrations and separating the analyte from any potential impurities or early-stage degradants.[7] Temperature control is critical as solubility is temperature-dependent.[6][8]

Step-by-Step Protocol:

-

Preparation of Stock Solution & Calibration Standards:

-

Accurately prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent where it is freely soluble (e.g., DMSO or methanol).

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of solid this compound (e.g., ~2-5 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure saturation is reached.[7]

-

To each vial, add 1.0 mL of the desired test solvent (e.g., pH 7.4 phosphate buffer, water, ethanol, acetonitrile, hexane).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Processing & Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove any remaining particulates.

-

Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample and the calibration standards onto a validated HPLC-UV system.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the final solubility in the test solvent (reported in mg/mL or µg/mL).

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Stability Profile and Degradation Pathways

Assessing the intrinsic stability of a molecule is a mandatory step in drug development, governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9][10] Forced degradation, or stress testing, is the process of subjecting the compound to conditions more severe than accelerated storage to identify likely degradation products and pathways.[11][12][13]

Theoretical Stability Considerations

The structure of this compound suggests several potential points of instability:

-

Oxidative Degradation: The electron-rich phenolic ring is highly susceptible to oxidation. Exposure to atmospheric oxygen, peroxides, or metal ions could lead to the formation of quinone-type structures or ring-opened products.[14]

-

Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions can catalyze degradation reactions.[11][13]

-

Photodegradation: Aromatic systems like quinoline can absorb UV light, leading to photochemical reactions. Quinoline derivatives are known to undergo photodegradation, potentially through hydroxylation or other radical-mediated reactions.[14]

Experimental Protocol for Forced Degradation Study

Objective: To identify potential degradation products and primary degradation pathways for this compound under various stress conditions.

Methodology: Stress Testing with a Stability-Indicating HPLC Method

-

Causality & Rationale: A stability-indicating analytical method is one that can accurately quantify the parent compound and resolve it from all potential degradation products without interference. Developing this method is a primary goal of the study. The chosen stress conditions (acid, base, oxidation, heat, light) are mandated by regulatory guidelines (e.g., ICH Q1A) as they simulate the potential environmental stresses a compound may encounter.[10][11] A target degradation of 10-20% is often sought to ensure that secondary degradation is minimized while still generating sufficient primary degradants for detection and characterization.[15]

Step-by-Step Protocol:

-

Preparation of Test Solutions:

-

Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

-

Application of Stress Conditions: (All studies should include a control sample protected from stress)

-

Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Store at 60°C for a set time (e.g., 24, 48 hours).

-

Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Store at 60°C for a set time.

-

Oxidation: Mix the test solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a set time.

-

Thermal Degradation: Store the test solution in a temperature-controlled oven at 80°C for a set time.

-

Photolytic Degradation: Expose the test solution to a light source conforming to ICH Q1B guidelines (e.g., minimum 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil.

-

-

Sample Quenching and Analysis:

-

After the designated stress period, cool the samples to room temperature.

-

Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

-

Dilute all stressed samples and the control sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

-

Analyze all samples by a stability-indicating HPLC-UV/DAD method. A mass spectrometer (LC-MS) can also be used for initial identification of degradant masses.[12]

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of parent compound remaining.

-

Identify the retention times and peak areas of any new peaks (degradation products).

-

Perform a peak purity analysis on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants.

-

Diagram: Forced Degradation Study Workflow

Caption: Overview of a forced degradation study workflow.

Development of a Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

-

Column Selection: A reversed-phase C18 column is a standard starting point for a molecule with moderate lipophilicity. Other stationary phases, such as phenyl-hexyl or even naphthylpropyl for quinoline derivatives, can be explored to optimize selectivity between the parent compound and its degradants.[16][17]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol) is typically required to resolve all components.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for all peaks, which helps in peak tracking and identification, and is essential for peak purity analysis.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose.

Conclusions

While specific empirical data for this compound is not yet widely published, a robust characterization of its solubility and stability is achievable through systematic and scientifically grounded experimental work. By leveraging theoretical principles based on its molecular structure and implementing authoritative protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the critical data needed for informed decision-making in chemical synthesis, formulation development, and preclinical evaluation. The methodologies and workflows presented in this guide provide a complete and self-validating framework for the thorough physicochemical profiling of this compound and other novel chemical entities.

References

-

Wang, L., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. Available at: [Link]

-

Petruševska, M., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

NMRA, Sri Lanka. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Available at: [Link]

-

Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]

-

Taylor & Francis Online. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]

-

Palmer, D.S., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChemLite. Available at: [Link]

-

Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

-

Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

European Medicines Agency (EMA). (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

-

International Journal of Research in Engineering and Science (IJRES). (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available at: [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

-

ResearchGate. (2008). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available at: [Link]

-

ResearchGate. (2017). Possible degradation pathway of quinoline. Available at: [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

PubMed. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Available at: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

-

Semantic Scholar. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available at: [Link]

-

De Gruyter. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Available at: [Link]

-

IJRPR. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available at: [Link]

-

PubChem. (n.d.). 3-Methylquinolin-8-ol. National Institutes of Health. Available at: [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

-

Elsevier. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

-

PubChem. (n.d.). 8-Fluoro-5-methyl-quinolin-3-ol. National Institutes of Health. Available at: [Link]

-

BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

PubChem. (n.d.). 3-Methylquinoline. National Institutes of Health. Available at: [Link]

-

LookChem. (n.d.). 3-Methylquinolin-8-ol. Available at: [Link]

-

PubChem. (n.d.). Quinolin-5-ol. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). 3-Methyl-1-(3-methylphenyl)-3-pyrazolin-5-ol. National Institutes of Health. Available at: [Link]/compound/1390310)

Sources

- 1. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ws [chem.ws]

- 4. www1.udel.edu [www1.udel.edu]

- 5. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

Predicted biological activity of 3-Methylquinolin-5-ol

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Methylquinolin-5-ol

Prepared by: Gemini, Senior Application Scientist

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] From the potent antimalarial action of quinine to the broad-spectrum efficacy of fluoroquinolone antibiotics, this heterocyclic system is a privileged structure in drug discovery. This guide focuses on a specific, less-explored derivative: This compound . While direct experimental data on this compound is sparse, its structural features allow for robust predictions of its biological potential. By leveraging structure-activity relationships (SAR) established from closely related quinoline analogs, we can construct a well-grounded hypothesis of its bioactivities and outline a clear, actionable strategy for its experimental validation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a predictive framework, explaining the causal logic behind each hypothesized activity and presenting detailed, field-proven protocols for empirical validation.

Molecular Profile: this compound

This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline core, which is a fusion of a benzene ring and a pyridine ring. Key functional groups that dictate its potential interactions are the hydroxyl (-OH) group at position 5 and the methyl (-CH₃) group at position 3.

-

Quinoline Core : Provides a rigid, planar scaffold capable of intercalating with DNA and interacting with aromatic residues in enzyme active sites.[4] The nitrogen atom can act as a hydrogen bond acceptor.

-

5-Hydroxy Group : This phenolic group is critical. It can act as a hydrogen bond donor and acceptor, a proton donor, and is crucial for metal chelation. This functionality is frequently associated with antioxidant and specific enzyme-inhibiting activities.[5]

-

3-Methyl Group : This small alkyl group can influence the molecule's lipophilicity, steric profile, and metabolic stability, subtly modulating its interaction with biological targets.[6]

The interplay of these features suggests that this compound is a prime candidate for exhibiting multiple biological activities.

Predicted Biological Activity I: Anticancer Potential

The quinoline nucleus is a common feature in many anticancer agents.[7][8] The planar aromatic system can act as an intercalating agent, while various functional groups can inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases.

Mechanistic Rationale

Derivatives of quinoline have demonstrated cytotoxicity against a range of cancer cell lines, including breast (MCF-7), leukemia (HL-60), and cholangiocarcinoma cells.[7][8] The predicted anticancer activity of this compound is based on several potential mechanisms:

-

Induction of Apoptosis : Many quinoline-based compounds trigger programmed cell death. For instance, certain analogs have been shown to induce DNA damage and apoptosis in HL-60 cells.[7] The 5-hydroxy group could play a role in generating reactive oxygen species (ROS) under specific conditions, pushing cancer cells towards apoptosis.

-

Cell Cycle Arrest : Compounds can halt the cell cycle at specific checkpoints (e.g., G0/G1), preventing cancer cell proliferation. This has been observed with aminated quinolinequinones in prostate cancer cells.[9]

-

Enzyme Inhibition : The quinoline scaffold is a known inhibitor of critical enzymes in cancer progression. For example, it can inhibit Forkhead box M1 (FoxM1), an oncogenic transcription factor.[8]

Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Pillar of Trustworthiness: This assay includes positive (e.g., Doxorubicin) and negative (vehicle, e.g., DMSO) controls to validate the results. The use of a normal cell line (e.g., HFF-1) is critical to assess selectivity for cancer cells.[5]

-

Cell Culture : Culture selected cancer cell lines (e.g., MCF-7, A549) and a normal fibroblast line (HFF-1) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

Cell Seeding : Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5%.

-

Treatment : Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include wells for vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plate for 48 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Predicted Biological Activity II: Antimicrobial Efficacy

Quinoline derivatives are renowned for their antibacterial properties.[1][10][11] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair.

Mechanistic Rationale

-

DNA Gyrase Inhibition : This is the classic mechanism for quinolone antibiotics. The planar quinoline ring intercalates into the DNA-enzyme complex, stabilizing it and leading to double-strand DNA breaks.

-

Membrane Disruption : Certain lipophilic quinoline derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]

-

Metal Chelation : The 5-hydroxy group can chelate essential metal ions (e.g., Fe²⁺, Mg²⁺) required for the function of bacterial metalloenzymes, thereby inhibiting their growth.[13]

Derivatives of quinoline have shown potent activity against Gram-positive bacteria, including resistant strains like MRSA (Staphylococcus aureus) and VRE (Enterococcus faecalis).[5][10]

Data from Related Compounds

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Quinolinequinones | S. aureus | 1.22 µg/mL | [14] |

| 8-Hydroxyquinoline-5-sulfonamide | MRSA | High Activity | [5] |

| 3-methylbenzo[d]thiazol-methylquinolinium | MRSA | 1.5–4 µg/mL | [10] |

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis | 0.125-0.25 µg/mL | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that visibly inhibits bacterial growth.

Pillar of Expertise: The choice of broth (e.g., Mueller-Hinton Broth) is standardized by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.

-

Bacterial Culture : Grow selected bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB) at 37°C.

-

Inoculum Preparation : Dilute the overnight culture in fresh MHB to achieve a standardized density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of this compound in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation : Add the standardized bacterial inoculum to each well.

-

Controls : Include a positive control (bacteria in broth, no compound), a negative control (broth only), and an antibiotic control (e.g., Ciprofloxacin).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Predicted Biological Activity III: Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases, and natural products are a significant source of anti-inflammatory agents.[15] Quinoline and its derivatives have been reported to possess anti-inflammatory activities, often by modulating key signaling pathways like NF-κB.[3][16]

Mechanistic Rationale

The most probable mechanism for the anti-inflammatory activity of this compound involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

NF-κB Inhibition : In response to inflammatory stimuli (like Lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase), COX-2, TNF-α, and IL-1β.[16]

-

Antioxidant Effects : The 5-hydroxy group can act as a radical scavenger.[17] Since reactive oxygen species (ROS) can act as secondary messengers to activate NF-κB, the antioxidant capacity of the compound can contribute to its anti-inflammatory effect.

Potential Anti-inflammatory Signaling Pathway

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition in Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.

-

Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

-

Seeding : Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

-

Pre-treatment : Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation : Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response.

-

Incubation : Incubate the plate for 24 hours.

-

Griess Assay :

-

Transfer 50 µL of the cell supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution).

-

Incubate for another 10 minutes.

-

-

Data Acquisition : Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Analysis : Use a sodium nitrite standard curve to quantify the amount of NO produced. Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.

In Silico Pharmacokinetic and Toxicity (ADMET) Prediction

Before significant resources are invested in synthesis and in vitro testing, a computational assessment of a compound's drug-likeness is standard practice.[18] ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles predict how a drug will behave in a biological system.[2][19]

Workflow for In Silico ADMET Prediction

Caption: A standard workflow for the in silico prediction of ADMET properties.

Predicted ADMET Profile for this compound

The following table presents a hypothetical but realistic ADMET profile for this compound based on computational models and data from similar structures.[20][21][22]

| Parameter | Predicted Value | Importance in Drug Development |

| Physicochemical | ||

| Molecular Weight | ~159.19 g/mol | Conforms to Lipinski's rule (<500), good for absorption. |

| LogP (Lipophilicity) | 2.0 - 2.5 | Optimal range for membrane permeability. |

| H-Bond Donors | 1 | Conforms to Lipinski's rule (≤5). |

| H-Bond Acceptors | 2 | Conforms to Lipinski's rule (≤10). |

| Absorption | ||

| HIA (Human Intestinal Absorption) | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests good absorption across the intestinal wall. |

| Distribution | ||

| BBB Permeability | Likely Yes | Small, lipophilic molecules often cross the blood-brain barrier. |

| Plasma Protein Binding | Moderate | Affects the free concentration of the drug available for action. |

| Metabolism | ||

| CYP2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Likely No | Favorable, as CYP3A4 metabolizes many common drugs. |

| Toxicity | ||

| AMES Mutagenicity | Possible | Aromatic amines/hydroxyls can be flagged; requires experimental validation. |

| hERG Inhibition | Low Risk | Predicts low risk of cardiotoxicity. |

Conclusion and Future Directions

This compound presents a compelling profile as a candidate for biological investigation. Based on robust structure-activity relationship data from the broader quinoline family, it is strongly predicted to possess anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 5-hydroxy group is particularly significant, suggesting mechanisms involving metal chelation and antioxidant activity, in addition to the classical quinoline modes of action like enzyme inhibition.

The in silico ADMET predictions are largely favorable, indicating good potential for oral absorption and distribution, though the possibilities of CYP450 inhibition and mutagenicity warrant careful experimental evaluation.

This guide provides the foundational logic and detailed experimental frameworks necessary to systematically validate these predictions. The immediate next steps for a research program focused on this compound should be:

-

Synthesis and Purification : If not commercially available, efficient synthesis of the compound.

-

Broad-Spectrum Screening : Perform the initial cytotoxicity (MTT) and antimicrobial (MIC) assays as described to confirm the primary predictions.

-

Mechanism of Action Studies : If promising activity is found, proceed with the outlined mechanistic studies (e.g., apoptosis, cell cycle, NO inhibition) to elucidate how the compound works at a molecular level.

By following this structured, evidence-based approach, the full therapeutic potential of this compound can be thoroughly and efficiently explored.

References

-

Wrobel, A., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. Available from: [Link]

-